(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate
CAS No.: 179089-84-0
Cat. No.: VC20904711
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179089-84-0 |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl (7S,9aR)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12+/m0/s1 |
| Standard InChI Key | UKFJLHLYPJBMCY-NWDGAFQWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@@H]2C1)CO |
| SMILES | CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Introduction
Physicochemical Properties
Data Profile
Table 1: Physicochemical and Identification Parameters of (7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 179089-84-0 | |
| Molecular Formula | C14H26N2O3 | |
| Molecular Weight | 270.37 g/mol | |
| IUPAC Name | tert-butyl (7S,9aR)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate | |
| Standard InChI | InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12+/m0/s1 | |
| Standard InChIKey | UKFJLHLYPJBMCY-NWDGAFQWSA-N | |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN2CC@HCO | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
The data in Table 1 provides comprehensive identification parameters for the compound, facilitating its unambiguous recognition in chemical databases and literature. The InChIKey serves as a condensed digital signature that can be used for rapid database searches, while the InChI string contains complete structural information including stereochemistry. The isomeric SMILES notation specifically captures the stereochemical configuration at the two chiral centers (7S and 9aR), differentiating this compound from potential diastereomers or enantiomers. These identification parameters are essential for researchers seeking to work with this specific compound, ensuring that the correct stereoisomer is being used in experimental studies or synthetic procedures.
Synthesis and Preparation
Synthetic Approaches
Biological Activities and Applications
Research Applications
In the context of pharmaceutical research, (7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate likely serves as a valuable research tool and potential intermediate in drug discovery programs. The compound is available from specialized chemical suppliers in small quantities, such as 5 mg packages, which is consistent with its use in early-stage research rather than large-scale applications. Its specific stereochemistry and functional group pattern make it useful for structure-activity relationship (SAR) studies, where researchers systematically modify molecules to understand how structural changes affect biological activity. The hydroxymethyl group provides a handle for further derivatization, potentially allowing for the creation of compound libraries based on this scaffold.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is particularly significant in research contexts. This group can be selectively removed under acidic conditions, revealing a secondary amine that can then be functionalized in various ways. This chemical versatility makes the compound a potential building block in medicinal chemistry programs focused on developing novel therapeutic agents. Researchers might use this compound to explore the biological relevance of the pyrido[1,2-a]pyrazine scaffold in specific disease contexts, or as a starting point for the development of molecular probes designed to study biological processes. Given the structural similarity to compounds with potential cholinesterase inhibitory activity, it might find application in research focused on neurodegenerative disorders, although specific activity in this area would need to be experimentally determined.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume